1,1':2',1''-Terphenyl, 2,5-dichloro-

Overview

Description

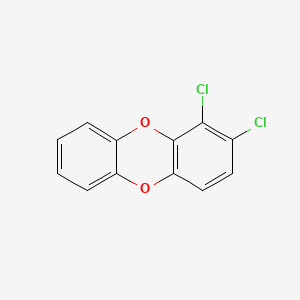

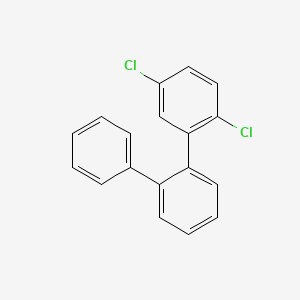

“1,1’:2’,1’'-Terphenyl, 2,5-dichloro-” is a chemical compound with the molecular formula C18H12Cl2 . It has an average mass of 299.194 Da and a monoisotopic mass of 298.031616 Da .

Molecular Structure Analysis

The molecular structure of “1,1’:2’,1’'-Terphenyl, 2,5-dichloro-” consists of 18 carbon atoms, 12 hydrogen atoms, and 2 chlorine atoms . The exact structure and arrangement of these atoms could not be found in the available sources.Physical And Chemical Properties Analysis

“1,1’:2’,1’'-Terphenyl, 2,5-dichloro-” has a density of 1.2±0.1 g/cm3, a boiling point of 380.1±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 60.4±3.0 kJ/mol and a flash point of 167.3±17.3 °C . The index of refraction is 1.616, and it has a molar refractivity of 85.2±0.3 cm3 .Scientific Research Applications

Synthesis and Characterization

1,1':2',1''-Terphenyl, 2,5-dichloro- derivatives are synthesized and characterized for their potential applications in various fields. For instance, new terphenyl ligands modified by alkyl substitution on the central ring have been designed for stabilizing novel low valent main group species or transition metal heteronuclear multiply bonded compounds (Stanciu et al., 2006).

Applications in Organometallic Chemistry

These compounds find applications in organometallic chemistry. A study explored sterically demanding ligands for synthesizing compounds with two p-phenylene-bridged phosphorus centers (Shah et al., 2000).

Role in Synthesis of Novel Compounds

Terphenyl derivatives are utilized in synthesizing a series of novel compounds, such as heavy cyclodipnictadiphosphanes, indicating their versatility in synthetic chemistry (Hinz et al., 2016).

Optoelectronic and Nonlinear Optical Properties

The fluorinated terphenyl compounds exhibit significant potential in optoelectronic and third-order nonlinear optical properties. This makes them candidates for applications in the field of photonics and electronics (Adeel et al., 2021).

Molecular Stability Studies

These compounds are also used in studying molecular stability, as seen in the synthesis and investigation of sterically encumbered terphenyl halides (Twamley et al., 2000).

Regioselective Synthesis Applications

They play a role in regioselective synthesis, such as the synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles (Hu et al., 2008).

Charge Transfer Studies

These compounds are also significant in charge transfer studies, as demonstrated by the investigation of charge transfer complexes involving terphenyls (Srivastava & Prasad, 1970).

Crystallography and Structural Analysis

Crystallographic studies of terphenyl derivatives provide insights into their structural characteristics and potential applications in materials science (Klien et al., 2015).

properties

IUPAC Name |

1,4-dichloro-2-(2-phenylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2/c19-14-10-11-18(20)17(12-14)16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCCKODQXQURCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210582 | |

| Record name | 1,1':2',1''-Terphenyl, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61577-02-4 | |

| Record name | 1,1':2',1''-Terphenyl, 2,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061577024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1':2',1''-Terphenyl, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.